Seliciclib-d7 Carboxylic Acid
Description
Overview of Cyclin-Dependent Kinase (CDK) Inhibitors as Fundamental Research Probes
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. nih.govrutgers.eduacs.org The deregulation of CDK activity is a common feature in various diseases, including cancer, making them a significant target for therapeutic intervention. nih.govbohrium.com Small molecule inhibitors of CDKs have emerged as invaluable tools in fundamental research to dissect the intricate mechanisms of cell cycle control and as potential therapeutic agents. nih.govnih.gov These inhibitors primarily function by blocking the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates and arresting the cell cycle. nih.govnih.gov The development of both pan-CDK inhibitors, which target multiple CDKs, and more selective inhibitors has allowed researchers to probe the specific functions of different CDK-cyclin complexes. nih.govbohrium.com
Seliciclib (R-Roscovitine) as a Prototype Purine-Based Kinase Inhibitor in Preclinical Investigations
Seliciclib, also known as R-Roscovitine or CYC202, is a 2,6,9-trisubstituted purine (B94841) analog that functions as a competitive inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9. nih.govpensoft.netdrugbank.comnih.govapexbt.com Its discovery and development have been a significant milestone in the field of purine-based kinase inhibitors. nih.govbenthamdirect.comacs.org Preclinical studies have extensively utilized Seliciclib to investigate its anti-proliferative and pro-apoptotic effects in a wide array of cancer cell lines and animal models. nih.govpensoft.netnih.gov These investigations have demonstrated its ability to induce cell cycle arrest, downregulate key survival proteins, and trigger apoptosis. pensoft.netnih.govnih.gov The co-crystal structure of Seliciclib bound to CDK2 has provided a detailed understanding of its mechanism of action at the molecular level, showing how it occupies the ATP-binding pocket. nih.gov
Genesis of Seliciclib Carboxylic Acid as a Principal Metabolite in Non-Human Biological Systems and In Vitro Models
In preclinical studies involving non-human biological systems and in vitro models, a significant portion of Seliciclib is metabolized into Seliciclib Carboxylic Acid. pensoft.netnih.govdntb.gov.ua This metabolic transformation involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine ring. dntb.gov.uaresearchgate.neticr.ac.uk This process has been observed in liver microsomes from various species, including humans, rats, mice, rabbits, monkeys, and dogs. nih.gov The formation of this carboxylate metabolite is a rapid and major elimination pathway for Seliciclib. nih.govaacrjournals.org In fact, studies in mice have shown that the systemic exposure to Seliciclib Carboxylic Acid is significantly higher than that of the parent drug. dntb.gov.ua The identification and characterization of this principal metabolite are crucial for understanding the complete pharmacokinetic profile of Seliciclib.
Chemical and Physical Properties of Seliciclib-d7 Carboxylic Acid
| Property | Value |
| Molecular Formula | C19H17D7N6O2 |
| Molecular Weight | 375.48 g/mol |
| Parent Compound | Seliciclib Carboxylic Acid |
| Isotopic Label | Deuterium (B1214612) (d7) |
| Primary Use | Internal standard in mass spectrometry-based bioanalysis |
This table is interactive. You can sort and filter the data.
Research Findings on Seliciclib Carboxylic Acid
| Finding | Significance |
| Major Metabolite | Seliciclib Carboxylic Acid is the predominant metabolite of Seliciclib in preclinical models. nih.govdntb.gov.ua |
| Formation Pathway | It is formed through the oxidation of the hydroxymethyl group of Seliciclib. dntb.gov.uaresearchgate.net |
| Metabolic Stability | The formation of the carboxylic acid is a rapid metabolic process. nih.govaacrjournals.org |
| Pharmacokinetics | In mice, the area under the curve (AUC) for the carboxylic acid metabolite is substantially higher than for the parent compound, Seliciclib. dntb.gov.ua |
| Activity | The carboxylate metabolite is considered to be inactive. aacrjournals.org |
This table is interactive. You can sort and filter the data.
Properties
Molecular Formula |
C19H17D7N6O2 |
|---|---|
Molecular Weight |
375.476 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling of Seliciclib D7 Carboxylic Acid
Strategies for the Chemical Synthesis of Seliciclib Carboxylic Acid Analogs
The synthesis of Seliciclib and its analogs, including the carboxylic acid derivative, is a well-established process in medicinal chemistry. The core structure is a 2,6,9-trisubstituted purine (B94841). semanticscholar.org A common synthetic approach involves a sequence of nucleophilic aromatic substitution reactions to introduce the desired functional groups at the C2, C6, and N9 positions of the purine ring.
One published synthesis of Seliciclib (also known as (R)-Roscovitine or CYC202) involves a three-step process starting from 2,6-dichloropurine. pensoft.netresearchgate.net The key steps are:
Reaction with benzylamine (B48309) to introduce the substituent at the C6 position.
Alkylation at the N9 position using 2-bromopropane (B125204).
Finally, reaction with (R)-2-aminobutan-1-ol to introduce the side chain at the C2 position. pensoft.net
To synthesize the carboxylic acid analog, the (R)-2-aminobutan-1-ol starting material can be replaced with an appropriate amino acid derivative, or the terminal alcohol of the seliciclib side chain can be oxidized to a carboxylic acid in a post-synthesis modification step. researchgate.netorganic-chemistry.org
| Step | Reagents and Conditions | Product |
| 1 | 2,6-dichloropurine, benzylamine, BuOH, NEt3, 110°C | 6-benzylamino-2-chloropurine |
| 2 | 2-bromopropane, K2CO3, DMSO, 18-20°C | 6-benzylamino-2-chloro-9-isopropylpurine |
| 3 | (R)-2-aminobutan-1-ol, 160°C | Seliciclib ((R)-Roscovitine) |
| 4 (option a) | (starting from step 2) an amino acid ester | Seliciclib ester analog |
| 4 (option b) | (starting from step 3) Oxidation (e.g., PCC, TEMPO) | Seliciclib Carboxylic Acid |
Principles and Methodologies of Deuterium (B1214612) Labeling for Stable Isotope Analogs of Purine-Based Compounds
Deuterium labeling is a powerful technique used to create stable isotope-labeled internal standards for mass spectrometry-based quantification and to study drug metabolism. acs.org The replacement of hydrogen with deuterium results in a minimal change to the compound's chemical properties but a significant and predictable increase in its mass. chem-station.com For purine-based compounds, several methodologies for deuterium labeling exist:
Hydrogen-Isotope Exchange (HIE): This is an advantageous late-stage method for incorporating deuterium. researchgate.net It often involves the use of a catalyst, such as palladium or ruthenium, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.govmdpi.com Ruthenium nanoparticles have shown particular promise for the labeling of purine derivatives under mild conditions. nih.govresearchgate.net HIE can be used to exchange specific hydrogen atoms on the purine core or on its substituents. nih.gov
Using Deuterated Building Blocks: A more direct approach involves incorporating deuterium by using deuterated starting materials in the synthesis. For example, a deuterated version of 2-bromopropane or a deuterated benzylamine could be used in the synthesis of Seliciclib to introduce deuterium at specific locations.
Reduction with Deuterated Reagents: If the synthesis involves a reduction step, deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be employed to introduce deuterium.
The choice of labeling strategy depends on the desired position and number of deuterium atoms to be incorporated.
Synthetic Routes and Reaction Mechanisms for Deuteration of Seliciclib-d7 Carboxylic Acid
To synthesize this compound, a combination of the synthetic strategies for the carboxylic acid analog and deuterium labeling is required. A plausible route would involve the synthesis of the Seliciclib Carboxylic Acid scaffold followed by a targeted deuteration step, or the use of a deuterated building block early in the synthesis.
A potential synthetic pathway for this compound could involve the following key transformations:
Synthesis of a Precursor: Synthesize a precursor molecule that already contains the carboxylic acid functionality or a group that can be easily converted to it.
Deuteration: Introduce seven deuterium atoms. Given the structure of Seliciclib, the most likely positions for deuteration to achieve a "-d7" analog would be on the isopropyl group at the N9 position (six deuteriums) and one on the purine ring, or on the benzyl (B1604629) group.
Final Conversion: If necessary, convert the precursor to the final carboxylic acid.
A specific strategy could involve using deuterated isopropyl bromide (2-bromopropane-d7) in the second step of the Seliciclib synthesis. This would introduce seven deuterium atoms onto the isopropyl group. The subsequent steps to form the carboxylic acid would then be carried out on this deuterated intermediate.
Reaction Scheme Example: Starting with 6-benzylamino-2-chloropurine
Deuteration of the N9 position: Reaction with 2-bromopropane-d7 (B113470) in the presence of a base like potassium carbonate in a solvent such as DMSO.
Introduction of the C2 side chain: Reaction with an appropriate amino acid ester.
Hydrolysis: Conversion of the ester to the final carboxylic acid.
Analytical Characterization of this compound Purity and Isotopic Enrichment
Once synthesized, it is crucial to thoroughly characterize this compound to confirm its chemical purity and the extent of isotopic enrichment. rsc.org A combination of analytical techniques is employed for this purpose:
High-Resolution Mass Spectrometry (HRMS): This is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio with high precision, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. researchgate.net The relative abundance of the desired d7 isotopologue compared to the unlabeled (d0) and other partially deuterated species provides a measure of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for confirming the positions of deuterium labeling. In ¹H NMR, the absence of signals at specific chemical shifts indicates successful deuteration at those positions. ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location.
Liquid Chromatography (LC): LC is used to assess the chemical purity of the compound. By separating the synthesized product from any unreacted starting materials or byproducts, the percentage of the desired compound can be determined. Coupling LC with MS (LC-MS) allows for simultaneous purity assessment and mass confirmation.
The combination of these techniques provides a comprehensive picture of the identity, purity, and isotopic composition of the synthesized this compound. rsc.org
| Analytical Technique | Purpose | Key Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Determine isotopic enrichment and confirm molecular weight. | Distribution of isotopologues (d0, d1, d2, etc.), confirmation of the mass of the d7 isotopologue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the location of deuterium atoms. | Absence of proton signals in ¹H NMR, presence of deuterium signals in ²H NMR at specific chemical shifts. |
| Liquid Chromatography (LC) | Assess chemical purity. | Separation of the target compound from impurities, determination of purity by peak area percentage. |
Enzymatic Formation and Metabolic Pathways of Seliciclib Carboxylic Acid in Preclinical Models
Identification of Oxidative Metabolic Pathways Leading to Carboxylic Acid Formation
In preclinical studies involving in vitro and in vivo models, a primary metabolic pathway for seliciclib is the oxidation of its side chain. nih.govnih.govnyu.edu This biotransformation specifically involves the conversion of the hydroxymethyl group within the amino alcohol substituent at the C2 position of the purine (B94841) core into a carboxylic acid. nih.govnyu.eduresearchgate.netdntb.gov.ua This resulting metabolite, identified as seliciclib carboxylic acid (COOH-R-roscovitine), has been consistently observed as one of the most prevalent metabolic products in liver microsomes from various species, including humans, rats, and mice. nih.govnih.govnyu.edu
In mouse models, this carboxylic acid derivative is the principal metabolite found in hepatic microsomes, plasma, and urine. nih.govnyu.edudntb.gov.ua Following a 60-minute incubation of seliciclib with mouse liver microsomes, a significant portion of the parent drug's metabolism was attributed to the formation of this single carboxylate metabolite. nih.govnyu.eduresearchgate.netdntb.gov.ua The identity of this metabolite was definitively confirmed through chemical synthesis and comparison with the authentic compound. nih.govnyu.edudntb.gov.ua While the carboxylic acid is the major product, other minor metabolites, such as C8-oxo-R-roscovitine and N9-desisopropyl-R-roscovitine, have also been identified, indicating multiple sites of metabolic attack. nih.govnyu.edu
Role of Specific Enzyme Systems in Seliciclib Carboxylic Acid Metabolite Generation
The enzymatic machinery responsible for the formation of seliciclib carboxylic acid has been identified through studies using characterized human liver microsomes. The primary enzymes catalyzing this oxidative transformation belong to the cytochrome P450 (P450) superfamily. nih.gov Specifically, CYP3A4 and CYP2B6 have been identified as the key P450 isoforms responsible for this metabolic step. nih.govresearchgate.net
Comparative Metabolic Transformations of Seliciclib and its Deuterated Analogs in In Vitro and Non-Human In Vivo Models
To investigate the metabolic stability of seliciclib, a partially deuterated analog, R-roscovitine-d9, was synthesized and its metabolism was compared to the parent compound in mouse liver microsomes. nih.govnyu.edu The strategic replacement of metabolically labile protons with deuterium (B1214612) atoms was intended to probe for kinetic isotope effects and potentially slow the rate of metabolism. nih.govnyu.edu
Incubation of both R-roscovitine and R-roscovitine-d9 with mouse liver microsomes for 60 minutes revealed a noticeable difference in their metabolic profiles. The formation of the carboxylic acid metabolite from the deuterated analog (COOH-R-roscovitine-d9) was decreased by approximately 24% compared to the production of the non-deuterated carboxylic acid (COOH-R-roscovitine). nih.govnyu.eduresearchgate.net Concurrently, the amount of the parent deuterated compound, R-roscovitine-d9, remaining after the incubation period was 33% higher than that of the non-deuterated R-roscovitine. nih.govnyu.eduresearchgate.net This suggests that the deuteration did indeed impede the primary oxidative pathway. An interesting consequence of this inhibition was the observation of "metabolic switching," where the formation of several minor metabolites of R-roscovitine was enhanced with the deuterated analog, indicating that when the primary metabolic route is slowed, the drug is shunted towards alternative, minor clearance pathways. nih.gov
Comparative Metabolism of Seliciclib and its Deuterated Analog in Mouse Liver Microsomes
The table below summarizes the key findings from a 60-minute incubation study comparing the metabolism of R-roscovitine and its deuterated analog, R-roscovitine-d9.
| Compound | Metabolite Formation (Carboxylic Acid) | Parent Compound Remaining | Observation |
|---|---|---|---|
| R-roscovitine (Seliciclib) | Baseline | Baseline | Standard metabolic profile. |
| R-roscovitine-d9 (Deuterated Seliciclib) | Decreased by ~24% | 33% higher than R-roscovitine | Evidence of metabolic switching to minor pathways. |
Investigation of Deuterium Isotope Effects on the Kinetics and Regiospecificity of Metabolic Clearance Pathways
The study of deuterated analogs provides direct insight into the kinetic isotope effect on metabolic clearance. The reduced formation of the carboxylic acid metabolite from R-roscovitine-d9 demonstrates that the cleavage of a carbon-hydrogen bond is a rate-determining step in this specific metabolic pathway. nih.govnyu.edu By replacing hydrogen with the heavier isotope deuterium, the vibrational frequency of the C-H bond is lowered, making it more difficult to break and thus slowing down the reaction rate catalyzed by CYP enzymes.
Biochemical and Molecular Investigations of Seliciclib Carboxylic Acid
Evaluation of In Vitro Enzymatic Activity or Inactivity against Cyclin-Dependent Kinases and Other Relevant Protein Targets
Extensive research and clinical trials have focused on the parent compound, Seliciclib, for its potent inhibitory effects on several key CDKs, including CDK2, CDK7, and CDK9. However, its major metabolite, Seliciclib Carboxylic Acid, is generally regarded as an inactive metabolite.
Preclinical pharmacokinetic studies have consistently shown that Seliciclib is extensively cleared, with the carboxylate derivative being the main urinary metabolite. In mouse studies, after oral, intravenous, or intraperitoneal administration of Seliciclib, the carboxylic acid metabolite accounted for 65% to 68% of the administered dose excreted in the urine over 24 hours, while the parent drug represented only 0.02%. This indicates a rapid and substantial conversion of Seliciclib to its carboxylic acid form.
While direct in vitro enzymatic assays detailing the IC50 values of Seliciclib Carboxylic Acid against a panel of kinases are not extensively published, the consistent description of this metabolite as "inactive" in pharmacokinetic and metabolism studies strongly suggests a significantly diminished or complete loss of inhibitory activity against its parent compound's targets. The structural modification from a hydroxymethyl group to a carboxylic acid likely alters the compound's ability to effectively bind to the ATP-binding pocket of CDKs.
Table 1: Comparative Pharmacokinetic Parameters of Seliciclib and its Carboxylic Acid Metabolite in Mice
| Parameter | Seliciclib (R-roscovitine) | Seliciclib Carboxylic Acid (COOH-R-roscovitine) |
| AUC (µmol/L/h) | 38 | 174 |
| Urinary Excretion (% of dose) | ~0.02% | 65-68% |
This table illustrates the significantly higher exposure and excretion of the carboxylic acid metabolite compared to the parent drug, supporting its role as the major metabolite.
Analysis of Potential Molecular Interactions with Kinase ATP-Binding Sites or Other Protein Binding Domains via Structural Modeling and Ligand-Binding Assays
The inhibitory activity of Seliciclib is attributed to its ability to compete with ATP for the binding site on CDKs. The purine (B94841) core of Seliciclib forms crucial hydrogen bonds within the kinase's hinge region, anchoring the molecule in the active site. The substituents at the C2, C6, and N9 positions of the purine ring further contribute to its binding affinity and selectivity.
The conversion of the hydroxymethyl group to a carboxylic acid at the C2 substituent represents a significant chemical change from a neutral, hydrogen-bond-donating group to a negatively charged, bulkier carboxylate group. This alteration is highly likely to disrupt the precise molecular interactions required for potent kinase inhibition.
Steric Hindrance: The larger carboxylic acid group may cause steric clashes within the confined space of the ATP-binding pocket, preventing optimal orientation for binding.
Loss of Key Interactions: The hydroxyl group of Seliciclib may form a critical hydrogen bond with amino acid residues in the active site. The replacement of this group with a carboxylic acid would eliminate this interaction.
Introduction of Charge: The negative charge of the carboxylate group at physiological pH could be electrostatically unfavorable for binding within a predominantly hydrophobic ATP-binding pocket, or it may repel key negatively charged residues.
These factors collectively provide a strong rationale for the observed inactivity of the Seliciclib Carboxylic Acid metabolite.
Assessment of Cellular Pathway Modulation by the Metabolite in Non-Human Cell Lines (e.g., impact on protein phosphorylation, gene transcription, or cellular processes)
Given the characterization of Seliciclib Carboxylic Acid as an inactive metabolite, it is presumed to have minimal to no direct impact on the cellular pathways modulated by its parent compound. Seliciclib is known to induce a range of cellular effects, including:
Inhibition of retinoblastoma protein (Rb) phosphorylation.
Downregulation of anti-apoptotic proteins like Mcl-1.
Inhibition of RNA polymerase II-dependent transcription.
Induction of apoptosis in cancer cell lines.
Implications of the Carboxylic Acid Modification on Structure-Activity Relationships (SAR) within the Purine-Based Kinase Inhibitor Class
The transformation of Seliciclib to its carboxylic acid metabolite provides a clear example of the stringent structure-activity relationships (SAR) within the purine-based kinase inhibitor class. The key takeaways from this metabolic modification are:
Importance of the C2-Substituent: The nature of the substituent at the C2 position of the purine ring is critical for potent CDK inhibition. The (R)-(1-ethyl-2-hydroxyethylamino) group in Seliciclib is well-tolerated and contributes to its activity.
Detrimental Effect of a Carboxylate Group: The introduction of a carboxylic acid at this position drastically reduces or abolishes inhibitory activity. This highlights the sensitivity of the kinase active site to the size, charge, and hydrogen-bonding capacity of this substituent.
Metabolic Stability as a Key Design Parameter: The rapid oxidation of the primary alcohol in Seliciclib to a carboxylic acid underscores the importance of designing kinase inhibitors with improved metabolic stability. Medicinal chemistry efforts for next-generation purine-based inhibitors often focus on modifying metabolically labile sites to prolong the drug's half-life and maintain its active concentration. For instance, replacing the hydroxymethyl group with other functionalities that are less prone to oxidation could lead to compounds with superior pharmacokinetic profiles and potentially enhanced therapeutic efficacy.
Advanced Analytical Methodologies Utilizing Seliciclib D7 Carboxylic Acid
Application as a Stable Isotope Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS) for Precision Research Studies
In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. Seliciclib-d7 Carboxylic Acid serves as an ideal internal standard for the quantification of its non-labeled counterpart, the primary carboxylic acid metabolite of Seliciclib, in various biological matrices.
The fundamental principle behind its application lies in the near-identical physicochemical properties of the deuterated and non-deuterated compounds. Both co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference imparted by the seven deuterium (B1214612) atoms. This distinction allows for the ratiometric measurement of the analyte to the internal standard, which effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response.
The validation of an LC-MS/MS method for a drug metabolite using a deuterated internal standard typically involves assessing several key parameters to ensure its reliability and robustness. These parameters include linearity, sensitivity, accuracy, precision, recovery, and matrix effect. While specific validation data for an assay using this compound as an internal standard is proprietary to the developing laboratories, a representative set of validation acceptance criteria for such a method is presented in Table 1.
Table 1: Representative Validation Parameters for an LC-MS/MS Assay Using a Stable Isotope-Labeled Internal Standard
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Defined concentration with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5% to +5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable range |
Utility in Metabolite Identification and Comprehensive Elucidation of Metabolic Pathways in Complex Biological Matrices
The identification of drug metabolites is a cornerstone of drug development, providing insights into a compound's safety and efficacy. Stable isotope-labeled compounds like this compound are powerful tools for this purpose. When a deuterated version of a drug or its metabolite is administered or incubated with biological systems (e.g., liver microsomes, hepatocytes), the resulting metabolites will carry the isotopic label.
In mass spectrometry, the presence of a characteristic isotopic pattern—a doublet of peaks separated by a specific mass difference corresponding to the number of deuterium atoms—provides an unmistakable signature of a drug-related compound. This "isotope pattern filtering" approach significantly simplifies the complex datasets generated from biological matrices, allowing researchers to rapidly distinguish drug-related metabolites from endogenous compounds.
By comparing the metabolic profiles of the non-labeled Seliciclib with a deuterated version, researchers can:
Confirm Metabolic Pathways: The presence of a deuterated carboxylic acid metabolite following the administration of a deuterated parent drug confirms the oxidative pathway responsible for its formation.
Identify Downstream Metabolites: Further metabolism of the carboxylic acid metabolite (e.g., through glucuronidation) would result in deuterated conjugate metabolites, which can be readily identified.
Elucidate Bioactivation Pathways: Isotopic labeling can help in the identification of reactive metabolites by trapping them with nucleophiles and analyzing the resulting adducts for the isotopic signature.
The application of stable isotope tracing provides a more definitive and efficient means of constructing a comprehensive metabolic map for a new chemical entity compared to traditional methods that rely solely on detecting metabolites without the aid of an isotopic label.
Role in Preclinical Pharmacometabolic Kinetic (ADME) Research through Isotopic Tracing Techniques
Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critical for determining its dosing regimen and assessing its safety profile. Isotopic tracing with compounds like this compound offers significant advantages in preclinical ADME research.
A key application of deuteration in this context is to investigate the "kinetic isotope effect" (KIE). The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. Consequently, the cleavage of a C-D bond during a metabolic reaction can be slower than the cleavage of a C-H bond. This can lead to alterations in the rate and pathway of metabolism.
A study on a partially deuterated derivative of Seliciclib, R-roscovitine-d9, provides a compelling example of this principle. Researchers synthesized this derivative to investigate if the formation of the primary carboxylic acid metabolite could be inhibited by replacing metabolically labile protons with deuterium. The findings from an in vitro incubation with mouse liver microsomes are summarized in Table 2.
Table 2: In Vitro Metabolic Stability of R-roscovitine and its Deuterated Analog (R-roscovitine-d9) in Mouse Liver Microsomes
| Compound | Formation of Carboxylic Acid Metabolite (Relative to R-roscovitine) | Remaining Parent Compound (Relative to R-roscovitine) |
|---|---|---|
| R-roscovitine | 100% | 100% |
| R-roscovitine-d9 | ~76% | ~133% |
Data derived from a study investigating the inhibition of metabolite formation through deuteration.
The results demonstrated that the formation of the deuterated carboxylic acid metabolite was decreased by approximately 24% compared to the non-deuterated form. nih.gov Concurrently, the amount of the parent deuterated drug remaining was 33% higher, indicating a significant reduction in its metabolic clearance. nih.gov This type of study is instrumental in understanding the metabolic liabilities of a drug candidate and exploring strategies to improve its pharmacokinetic properties, such as increasing its half-life and systemic exposure. dntb.gov.ua
Advancements in Chromatographic Separation and Spectroscopic Detection Techniques for Accurate Quantification and Structural Characterization of Metabolites
The accurate quantification and structural characterization of drug metabolites like Seliciclib Carboxylic Acid and its deuterated analog rely on the synergy between advanced chromatographic separation and spectroscopic detection techniques.
Chromatographic Separation: The separation of Seliciclib and its more polar carboxylic acid metabolite from complex biological matrices presents a chromatographic challenge. Reversed-phase liquid chromatography (RP-LC) is a common starting point, where the nonpolar stationary phase retains the less polar parent drug longer than its more polar metabolite. However, for very polar metabolites that may have insufficient retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. lcms.czuhplcs.comthermofisher.com HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, leading to the retention of polar compounds. The choice between RP-LC and HILIC, or even the use of mixed-mode chromatography, depends on the specific properties of the metabolites and the complexity of the biological matrix.
Spectroscopic Detection and Structural Characterization: Mass spectrometry is the primary tool for the detection and structural elucidation of metabolites. For a compound like this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is employed for structural characterization. During MS/MS, the precursor ion (the ionized molecule of interest) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint. For carboxylic acids, common fragmentation pathways include the loss of water (18 Da) and the loss of the carboxyl group (45 Da). libretexts.org By comparing the fragmentation patterns of the non-labeled and deuterated carboxylic acid metabolites, researchers can pinpoint the location of the deuterium labels on the fragment ions, which aids in the complete structural confirmation of the metabolite.
Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the characterization of synthesized standards of this compound. In IR spectroscopy, the O-H stretch of the carboxylic acid group presents a very broad absorption between 2500 and 3300 cm⁻¹. libretexts.org In ¹H NMR, the acidic proton is typically observed as a broad singlet in the downfield region of 10-12 ppm. libretexts.org For the deuterated compound, the signals corresponding to the positions of deuterium would be absent in the ¹H NMR spectrum, confirming the success of the isotopic labeling.
Role of Seliciclib D7 Carboxylic Acid As a Specialized Research Tool and Probe
Facilitating In Vitro Enzymatic Reaction Mechanism Studies and Isotopic Exchange Investigations
The use of stable isotope-labeled compounds is a cornerstone of mechanistic enzymology. Seliciclib-d7 Carboxylic Acid, by virtue of its seven deuterium (B1214612) atoms, provides a distinct mass shift that can be readily detected by mass spectrometry. This property is instrumental in elucidating the kinetics and mechanisms of enzymatic reactions.
In enzymatic assays, researchers can use the labeled compound to trace the transformation of the substrate into products. The deuterium label does not significantly alter the chemical properties of the molecule, but the increased mass allows it to be distinguished from its unlabeled counterpart. This is particularly useful in studying isotopic exchange reactions, where the reversible exchange of atoms between a substrate and a solvent (or another molecule) is monitored. By observing the rate of deuterium loss or exchange, scientists can infer details about the enzyme's active site and the chemical steps involved in catalysis.
Contribution to Understanding the Biochemical Degradation and Biotransformation of Seliciclib in Biological Systems
Understanding the metabolic fate of a drug candidate is crucial for its development. Seliciclib undergoes extensive metabolism in biological systems, with one of the most prevalent transformations being the formation of a carboxylic acid metabolite. nih.gov Studies have shown that this carboxylation is a major deactivation pathway for the drug. nih.gov
This compound serves as an ideal internal standard for studies aimed at quantifying the biotransformation of Seliciclib. nih.govscioninstruments.com When added to a biological sample (such as plasma or liver microsomes) at a known concentration, it co-elutes with the biologically generated, unlabeled metabolite during chromatographic separation. scispace.com In subsequent mass spectrometric analysis, the two compounds are easily distinguished by their mass difference. This allows for precise and accurate quantification of the metabolite, correcting for variations that can occur during sample preparation and analysis, such as extraction efficiency and ionization suppression. scioninstruments.comscispace.com
Research using a deuterated version of the parent drug, Seliciclib, has demonstrated how isotopic labeling can reveal nuances in metabolism. In one study, the metabolism of R-roscovitine-d9 was compared to the unlabeled drug, revealing that the deuterium substitution led to "metabolic switching," altering the preferred metabolic pathway and enhancing the formation of minor metabolites. nih.gov This highlights the power of using isotopically labeled probes to gain a deeper understanding of drug degradation pathways.
Enabling Advanced Studies in High-Throughput Screening and Lead Optimization Strategies in Medicinal Chemistry Research
In modern drug discovery, high-throughput screening (HTS) is employed to rapidly assess large libraries of chemical compounds for potential therapeutic activity. nih.govnih.gov Following the identification of initial "hits," a process of lead optimization is undertaken to improve the pharmacological and pharmacokinetic properties of the candidate molecules. nih.gov
In this context, this compound can be utilized as a reference standard in various assay formats. For instance, when screening for inhibitors of the enzymes responsible for Seliciclib metabolism (such as Cytochrome P450s CYP3A4 and CYP2B6), the labeled carboxylic acid can be used to accurately quantify the formation of the metabolite in the presence of test compounds. nih.gov This enables a quantitative assessment of how effectively new chemical entities can block the drug's degradation.
During lead optimization, medicinal chemists often introduce modifications to a drug's structure to enhance its properties. nih.gov The introduction of carboxylic acid groups is a known strategy to improve solubility or alter clearance pathways. nih.gov By using this compound as a standard, researchers can precisely measure how structural changes to the parent Seliciclib molecule affect the rate and pathway of its metabolic conversion to the carboxylic acid form.
Applications in Quantitative Isotope-Labeled Proteomics and Metabolomics Research for Pathway Mapping
Quantitative proteomics and metabolomics are powerful "omics" technologies that aim to comprehensively identify and quantify the proteins and small molecules within a biological system. thermofisher.comnih.gov Stable isotope labeling is a fundamental technique in these fields, enabling accurate relative and absolute quantification. nih.govresearchgate.net
This compound can be employed as a spiked-in standard in metabolomics studies designed to map the biochemical pathways affected by Seliciclib treatment. By comparing the metabolic profiles of cells or tissues treated with Seliciclib to untreated controls, researchers can identify changes in endogenous metabolites. The use of a stable isotope-labeled internal standard like this compound is crucial for ensuring the accuracy of these measurements, helping to correct for analytical variability. thermofisher.com
In proteomics, while the compound itself is not directly incorporated into proteins like in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), it can be used in targeted protein quantification methods. nih.govresearchgate.net For example, if researchers want to quantify the absolute levels of transporter proteins or metabolic enzymes that interact with Seliciclib or its metabolites, they can use isotopically labeled peptides from these proteins as internal standards. nist.gov this compound can be used in parallel to precisely quantify the drug metabolite levels in the same samples, allowing for a correlative analysis between drug metabolism and changes in the proteome.
Conclusion and Future Directions in Seliciclib Carboxylic Acid Research
Summary of Key Academic Research Insights Derived from Studies Involving Seliciclib-d7 Carboxylic Acid
Academic research has established that Seliciclib, also known as R-roscovitine, is extensively and rapidly metabolized to a primary carboxylic acid derivative. nih.govnih.gov This metabolic conversion occurs through the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) core. nih.govsemanticscholar.org The resulting carboxylate metabolite is the most prevalent species found in plasma and urine following administration of the parent drug, accounting for a significantly larger area-under-the-curve (AUC) than Seliciclib itself. nih.govsemanticscholar.org In mouse studies, this carboxylic acid metabolite represented 65% to 68% of the administered dose excreted in urine, while the parent drug accounted for only 0.02%, highlighting this pathway's importance in the drug's clearance. nih.govsemanticscholar.org
The use of a deuterated analog, specifically R-roscovitine-d9, was instrumental in investigating this metabolic pathway. nih.gov The primary insight from this research was that replacing metabolically labile protons with deuterium (B1214612) could influence the rate of metabolite formation. nih.gov In studies using mouse liver microsomes, the formation of the deuterated carboxylic acid metabolite (COOH-R-roscovitine-d9) was reduced by approximately 24% compared to the production of the non-deuterated version from Seliciclib. nih.gov This demonstrates the kinetic isotope effect, where the stronger carbon-deuterium bond slows the rate of metabolic oxidation.
A key consequence of this metabolic inhibition was a 33% higher level of the parent deuterated drug (R-roscovitine-d9) remaining after the incubation period compared to the non-deuterated Seliciclib. nih.gov However, this slowing of the primary metabolic pathway led to an observable "metabolic switching," where the formation of other minor metabolites was enhanced. nih.gov These findings underscore that while deuteration can successfully slow a specific metabolic reaction, it can also shift the metabolic burden to alternative pathways, a critical consideration in drug design.
Table 1: Comparative Metabolism of Seliciclib and its Deuterated Analog in Mouse Liver Microsomes An interactive data table summarizing the metabolic fate of Seliciclib versus its deuterated form.
| Compound | Metabolite Formed | Change in Metabolite Formation | Change in Parent Compound Remaining | Observation |
| Seliciclib (R-roscovitine) | COOH-R-roscovitine | Baseline | Baseline | Major metabolic pathway is oxidation to carboxylic acid. nih.gov |
| Seliciclib-d9 (R-roscovitine-d9) | COOH-R-roscovitine-d9 | ~24% Decrease | ~33% Increase | Deuteration slowed the primary metabolic pathway, leading to metabolic switching. nih.gov |
Identification of Unexplored Biochemical Roles or Novel Research Utilities of the Carboxylic Acid Metabolite
The primary and well-documented biochemical role of Seliciclib Carboxylic Acid is that of a major metabolite facilitating the clearance of its parent compound, Seliciclib. nih.govnih.gov Its rapid formation and high concentration relative to the parent drug suggest it is a terminal product destined for excretion. nih.gov However, several potential biochemical roles and research utilities remain largely unexplored.
Intrinsic Pharmacological Activity: The carboxylic acid metabolite's own pharmacological or biological activity has not been extensively characterized. While often assumed to be an inactive metabolite, its structural similarity to the parent purine-based inhibitor warrants investigation. nih.gov It is unknown if the addition of a polar carboxylate group completely abrogates its ability to interact with cyclin-dependent kinases (CDKs) or other potential off-targets. nih.govdrugbank.com Systematic screening of this metabolite against a panel of kinases could reveal residual or novel inhibitory activity.
Interaction with Drug Transporters: As a charged carboxylate molecule at physiological pH, the metabolite may interact with various influx and efflux drug transporters. researchgate.net Understanding these interactions could clarify its renal and biliary clearance mechanisms and identify potential for drug-drug interactions at the transporter level.
Biomarker of Drug Exposure and Metabolism: The metabolite's prevalence makes it a reliable biomarker for assessing patient exposure to Seliciclib. nih.govnih.gov The ratio of the carboxylic acid metabolite to the parent compound in plasma could serve as a potential phenotypic marker for the activity of metabolizing enzymes, such as Cytochrome P450s, which are involved in its formation. nih.gov
Prospects for Methodological Innovations in Deuterated Compound Synthesis and Application in Preclinical Research
The study of this compound and its parent compound highlights the utility of deuteration in preclinical research. This strategy, known as "deuterium-enabled" drug design, aims to improve a drug's metabolic profile by strategically replacing hydrogen with deuterium at sites of metabolism. nih.gov The stronger carbon-deuterium bond can slow down metabolic processes mediated by enzymes, potentially leading to a longer drug half-life and greater systemic exposure. nih.govarizona.edu
Future methodological innovations in this area are focused on enhancing the efficiency, precision, and accessibility of synthesizing deuterated compounds.
Site-Specific Deuteration: Advances in synthetic organic chemistry are enabling more precise installation of deuterium atoms at specific molecular positions. researchgate.net This is crucial for targeting known "metabolic soft spots" without altering the core structure responsible for pharmacological activity. Techniques involving deuterated aldehydes and isonitriles in multicomponent reactions (MCRs) represent a promising avenue for creating diverse libraries of deuterated molecules with synthetic ease. nih.gov
Cost-Effective Deuterium Sources: Research into more economical and readily available deuterium sources and reagents will lower the barrier to entry for incorporating deuteration strategies in early-stage drug discovery.
Predictive Metabolic Modeling: Integrating computational models to predict sites of metabolism can guide synthetic efforts, allowing chemists to prioritize which positions to deuterate for maximum impact on the pharmacokinetic profile.
The application of these innovations in preclinical research will allow for the systematic evaluation of deuterated analogs to "resurrect" drug candidates that may have previously failed due to poor pharmacokinetic properties. pharmafocusasia.com
Table 2: Advantages of Deuteration in Preclinical Drug Research An interactive data table outlining the key benefits of using deuterated compounds.
| Advantage | Description | Relevance to Seliciclib Research |
| Improved Metabolic Stability | The kinetic isotope effect slows the rate of enzymatic bond cleavage, reducing the rate of metabolism. nih.gov | Deuteration of Seliciclib demonstrated a reduced rate of conversion to its carboxylic acid metabolite. nih.gov |
| Increased Drug Exposure (AUC) | A lower metabolic rate can lead to higher concentrations of the active drug in the bloodstream over time. nih.gov | The level of deuterated Seliciclib was 33% higher than its non-deuterated counterpart in microsomal studies. nih.gov |
| Reduced Potential for Metabolic Switching | By precisely targeting the primary metabolic site, deuteration can potentially avoid shunting the drug down alternative, potentially toxic, metabolic pathways. | The study with Seliciclib-d9 showed that metabolic switching did occur, highlighting the need for careful design and analysis. nih.gov |
| Elucidation of Metabolic Pathways | Using deuterated compounds as tracers allows for the clear identification of metabolites and metabolic pathways. pharmafocusasia.com | The use of Seliciclib-d9 confirmed the oxidation pathway as central to its metabolism. nih.gov |
Future Directions for Rational Design of Novel Purine-Based Chemical Probes and Analogs Based on Metabolic and Structural Insights
The purine scaffold, central to Seliciclib, is a versatile and privileged structure in medicinal chemistry, serving as the basis for numerous kinase inhibitors and other therapeutic agents. nih.govmdpi.com Insights gained from the metabolism of Seliciclib, particularly the formation of its carboxylic acid metabolite, provide crucial information for the rational design of future purine-based compounds.
Designing Metabolically Robust Analogs: A key future direction is the modification of the substituent at the C2 position of the purine ring to block or hinder the oxidative metabolism that leads to the inactive carboxylic acid. By replacing the hydroxymethyl group with a more metabolically stable moiety (e.g., a fluorinated group or a small heterocycle), medicinal chemists can design next-generation analogs with improved pharmacokinetic profiles, potentially leading to greater efficacy.
Development of Purine-Based Chemical Probes: The Seliciclib structure can be adapted to create chemical probes for target identification and validation. unimi.it By incorporating a photoreactive group and a bioorthogonal handle (like an alkyne), researchers can design probes that covalently bind to their protein targets upon UV irradiation. unimi.it Such tools are invaluable for confirming target engagement in complex biological systems and identifying potential off-targets.
Structure-Activity Relationship (SAR) Expansion: The knowledge that the C2 substituent is a metabolic liability informs future SAR studies. New libraries of purine analogs can be designed to explore alternative substitutions at this position that not only enhance metabolic stability but also modulate potency and selectivity for different kinase targets. nih.gov This approach could lead to the discovery of novel inhibitors for other diseases driven by aberrant kinase activity, such as different types of cancer or inflammatory disorders. nih.govsemanticscholar.org
By combining the structural knowledge of how Seliciclib binds to its targets with the metabolic insights gained from studying its deuterated carboxylic acid metabolite, researchers can more effectively design the next generation of purine-based therapeutics with superior drug-like properties.
Q & A
Q. How can researchers verify the structural integrity of Seliciclib-d7 Carboxylic Acid using spectroscopic methods?
To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy to analyze deuterium labeling (d7) and verify carboxylic acid functional groups via characteristic peaks (e.g., ~170 ppm in carbon-13 NMR for the carboxyl carbon). Mass spectrometry (MS) should corroborate molecular weight, with isotopic patterns reflecting deuterium substitution. Cross-referencing with synthetic intermediates and published data for non-deuterated analogs is critical to validate structural assignments .
Q. What experimental protocols are recommended for synthesizing this compound with high isotopic purity?
Use deuterated precursors (e.g., deuterated solvents or reagents) in key synthetic steps to ensure isotopic incorporation. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purify using recrystallization or column chromatography, and confirm isotopic purity (>98% d7) via MS and NMR .
Q. How should researchers design stability studies for this compound under varying pH conditions?
Prepare buffer solutions (pH 1–10) and incubate the compound at controlled temperatures (e.g., 25°C, 37°C). Analyze degradation products using HPLC or ultra-high-performance liquid chromatography (UHPLC) coupled with MS. Quantify stability by tracking parent compound depletion and deuterium retention in degradation byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s cellular uptake data across different in vitro models?
Systematically compare experimental variables: cell line permeability (e.g., Caco-2 vs. HEK293), incubation time, and deuterium’s impact on lipophilicity. Use radiolabeled or fluorescent analogs to trace uptake pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .
Q. How can isotope effects (d7) influence Seliciclib’s pharmacokinetic profile in preclinical studies?
Conduct comparative pharmacokinetic (PK) studies between deuterated and non-deuterated forms. Measure plasma half-life, clearance, and metabolite formation using LC-MS/MS. Focus on deuterium’s kinetic isotope effects (KIE) on metabolic enzymes (e.g., cytochrome P450), which may alter drug exposure or toxicity .
Q. What computational approaches predict this compound’s binding affinity to cyclin-dependent kinases (CDKs)?
Perform molecular docking (e.g., AutoDock Vina) to model interactions between the deuterated compound and CDK active sites. Compare binding free energies (ΔG) with non-deuterated analogs using molecular dynamics (MD) simulations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations
Q. How to optimize LC-MS parameters for quantifying trace-level this compound in biological matrices?
Use a deuterated internal standard (e.g., Seliciclib-d10) to correct for matrix effects. Optimize ionization settings (e.g., ESI+/-) and collision energy for selective multiple reaction monitoring (MRM). Validate method accuracy (<15% RSD) via spike-recovery experiments in plasma, liver homogenates, and urine .
Q. What statistical frameworks are appropriate for analyzing dose-response discrepancies in this compound’s efficacy studies?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For conflicting results, conduct meta-analysis of independent datasets to identify outliers or experimental biases .
Data Reproducibility & Reporting
Q. How to ensure reproducibility in synthesizing this compound across labs?
Document synthetic protocols in detail, including reagent purity, reaction times, and purification steps. Share characterization data (NMR, MS, HPLC chromatograms) in supplementary materials. Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental reporting .
Q. What ethical and analytical standards apply when publishing contradictory findings on this compound’s mechanism of action?
Disclose all experimental conditions (e.g., cell culture media, assay temperatures) and statistically validate results. Use platforms like Open Science Framework (OSF) to share raw data. Frame contradictions as opportunities for hypothesis refinement, citing prior literature to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
